Cas no 452972-14-4 (2-Fluoropyridine-3-boronic acid, pinacol ester)
2-Fluoropyridine-3-boronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoropyridine-3-boronic acid pinacol ester
- 2-Fluoro-3-pyridylboronic acid pinacol ester
- 2-Fluoropyridine-3-boronic pound inverted question markacid pound inverted question markpinacol pound inverted question markester
- 2-(2-Fluoro-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Fluoropyridine-3-boronic acid, pinacol ester
- YYOZFGQOPNTVGM-UHFFFAOYSA-N
- PYRIDINE, 2-FLUORO-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- 2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-FLUORO-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE-2-YL)PYRIDINE
- 2-Fluoropyridine-3-boronic pound inverted question markacid pound inverted question markp
- FT-0684404
- MFCD06798245
- SCHEMBL2813914
- AB29851
- SY023546
- AM20051193
- CS-W003352
- 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- EN300-1587529
- 452972-14-4
- 2-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine
- DTXSID40476866
- A22250
- F1105
- J-509524
- (2-FLUOROPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
- AKOS005173604
- BS-2069
- DTXCID40427676
- ALBB-012242
-
- MDL: MFCD03411557
- Inchi: 1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3
- InChI Key: YYOZFGQOPNTVGM-UHFFFAOYSA-N
- SMILES: FC1C(B2OC(C)(C)C(C)(C)O2)=CC=CN=1
Computed Properties
- Exact Mass: 223.11800
- Monoisotopic Mass: 223.1179870 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 31.4
- Molecular Weight: 223.05
Experimental Properties
- Color/Form: Cream powder
- Density: 1.09
- Melting Point: 45.0 to 49.0 deg-C
- Boiling Point: 309.9℃ at 760 mmHg
- Flash Point: 141.2°C
- Refractive Index: 1.477
- PSA: 31.35000
- LogP: 1.51990
- Sensitiveness: Sensitive to humidity
- Solubility: Not determined
2-Fluoropyridine-3-boronic acid, pinacol ester Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37
- HazardClass:IRRITANT
2-Fluoropyridine-3-boronic acid, pinacol ester Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Fluoropyridine-3-boronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F136177-1g |
2-Fluoropyridine-3-boronic acid, pinacol ester |
452972-14-4 | 95% | 1g |
¥52.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F136177-25g |
2-Fluoropyridine-3-boronic acid, pinacol ester |
452972-14-4 | 95% | 25g |
¥649.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F136177-5g |
2-Fluoropyridine-3-boronic acid, pinacol ester |
452972-14-4 | 95% | 5g |
¥188.90 | 2023-09-02 | |
| Chemenu | CM135852-10g |
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
452972-14-4 | 0.95 | 10g |
$130 | 2021-08-05 | |
| Enamine | EN300-1587529-100mg |
2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
452972-14-4 | 95.0% | 100mg |
$89.0 | 2022-02-28 | |
| Enamine | EN300-1587529-250mg |
2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
452972-14-4 | 95.0% | 250mg |
$127.0 | 2022-02-28 | |
| Enamine | EN300-1587529-500mg |
2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
452972-14-4 | 95.0% | 500mg |
$241.0 | 2022-02-28 | |
| Enamine | EN300-1587529-1000mg |
2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
452972-14-4 | 95.0% | 1g |
$342.0 | 2022-02-28 | |
| Enamine | EN300-1587529-2500mg |
2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
452972-14-4 | 95.0% | 2500mg |
$669.0 | 2022-02-28 | |
| Enamine | EN300-1587529-5000mg |
2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
452972-14-4 | 95.0% | 5g |
$991.0 | 2022-02-28 |
2-Fluoropyridine-3-boronic acid, pinacol ester Suppliers
2-Fluoropyridine-3-boronic acid, pinacol ester Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-Fluoropyridine-3-boronic acid, pinacol ester
2-Fluoropyridine-3-boronic Acid, Pinacol Ester
The compound with CAS No. 452972-14-4, known as 2-Fluoropyridine-3-boronic acid, pinacol ester, is a significant intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science. This compound is widely utilized due to its unique structural properties and its role in enabling various chemical transformations. The pinacol ester form of this boronic acid is particularly valuable as it enhances stability and facilitates its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
2-Fluoropyridine-3-boronic acid, pinacol ester is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The introduction of a fluorine atom at the 2-position and a boronic acid group at the 3-position introduces unique electronic and steric properties to the molecule. The fluorine substituent enhances the molecule's electron-withdrawing effects, which can influence reactivity in subsequent reactions. Meanwhile, the boronic acid group is a versatile functional group that enables participation in various coupling reactions, making this compound a valuable building block in organic synthesis.
The synthesis of 2-Fluoropyridine-3-boronic acid, pinacol ester typically involves multi-step processes that include fluorination, boronate esterification, and purification steps. Recent advancements in catalytic methods and green chemistry have led to more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of palladium catalysts for selective fluorination and the application of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
In terms of applications, 2-Fluoropyridine-3-boronic acid, pinacol ester is extensively used in the construction of biologically active molecules and advanced materials. Its ability to undergo cross-coupling reactions allows for the creation of complex heterocyclic structures that are critical in drug discovery. For example, this compound has been employed in the synthesis of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
Recent studies have highlighted the potential of 2-Fluoropyridine-3-boronic acid, pinacol ester in the development of advanced materials such as organic light-emitting diodes (OLEDs) and solar cells. The electronic properties introduced by the fluorine substituent and the boron-containing group make this compound suitable for applications requiring precise control over charge transport and emission characteristics.
From an analytical standpoint, 2-Fluoropyridine-3-boronic acid, pinacol ester can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, purity, and stability under different conditions. Recent advancements in computational chemistry have also enabled researchers to predict the electronic properties and reactivity of this compound with high accuracy before experimental validation.
In conclusion, 2-Fluoropyridine-3-boronic acid, pinacol ester (CAS No. 452972-14-4) is a versatile compound with significant applications in organic synthesis and materials science. Its unique structural features and reactivity make it an essential tool for researchers working on drug discovery and advanced material development. As new synthetic methods and applications continue to emerge, this compound will undoubtedly remain a key player in the field of modern chemistry.
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